

# Application of Diisoamyl disulfide as a flavoring agent in food industry

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## Compound of Interest

Compound Name: *Diisoamyl disulfide*

Cat. No.: *B147390*

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An In-Depth Guide to the Application of **Diisoamyl Disulfide** as a Flavoring Agent in the Food Industry

## Introduction: Unveiling the Essence of Savory Flavors

**Diisoamyl disulfide** (CAS No. 2051-04-9) is a sulfur-containing organic compound that has carved a significant niche in the flavor and fragrance industry.[1] Structurally, it is characterized by two isoamyl groups linked by a disulfide bond.[1] While naturally occurring in some plants, the version used in the food industry is typically synthetic, ensuring high purity and consistency. Its primary function is as a flavoring agent, valued for its potent ability to impart complex, savory notes that are difficult to achieve with other compounds.[2][3] This guide provides a comprehensive overview for researchers and product developers on the effective and safe application of **diisoamyl disulfide**, moving from its fundamental properties to detailed, field-proven protocols.

## Section 1: Physicochemical and Organoleptic Profile

Understanding the fundamental characteristics of **diisoamyl disulfide** is paramount to its successful application. It is a clear, colorless to pale yellow liquid with a distinct, powerful aroma.[2][4] Its high boiling point and insolubility in water necessitate specific handling and incorporation techniques, particularly in aqueous food systems.[2][4][5]

The organoleptic properties are its most defining feature. The aroma is often described as a "sweet onion" or "garlic-like" character.<sup>[1][6]</sup> This profile allows it to serve as a foundational element in building complex savory flavors, such as roasted onion, sautéed garlic, and rich, meaty notes, adding a layer of authenticity and depth to food products.<sup>[7]</sup>

Table 1: Key Physicochemical and Regulatory Properties of **Diisoamyl Disulfide**

Property	Value	Source(s)
IUPAC Name	3-methyl-1-(3-methylbutyl)disulfanylbutane	<sup>[2]</sup>
Synonyms	Bis(3-methylbutyl) disulfide, Isopentyl disulfide	<sup>[1]</sup>
CAS Number	2051-04-9	<sup>[1][2]</sup>
Molecular Formula	C <sub>10</sub> H <sub>22</sub> S <sub>2</sub>	<sup>[1][2][4]</sup>
Molecular Weight	206.41 g/mol	<sup>[2]</sup>
Appearance	Clear colourless to pale yellow liquid	<sup>[2][4]</sup>
Odor Profile	Sweet, onion, savory, garlic-like	<sup>[1][2]</sup>
Solubility	Practically insoluble in water; Soluble in ethanol	<sup>[2][4]</sup>
Boiling Point	~248 °C	<sup>[5]</sup>
Density	0.912 - 0.922 g/cm <sup>3</sup> (at 20°C)	<sup>[2]</sup>
FEMA Number	4575	<sup>[2][8]</sup>
JECFA Number	1930	<sup>[2][8]</sup>
GRAS Status	Generally Recognized as Safe (GRAS)	<sup>[2][8][9]</sup>

## Section 2: Regulatory Status and Safety Considerations

**Diisoamyl disulfide** is recognized as a safe flavoring substance by major international regulatory bodies. It holds Generally Recognized as Safe (GRAS) status from the Flavor and Extract Manufacturers Association (FEMA), under FEMA number 4575.<sup>[2][8][10]</sup> The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated it and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".<sup>[2]</sup> This authoritative backing provides a strong foundation for its use in food product development globally.

## Section 3: Strategic Applications in Food Systems

The utility of **diisoamyl disulfide** spans a wide range of savory food products. Its potent, sulfurous notes are instrumental in creating authentic flavor profiles that mimic cooked or processed characteristics.

- **Savory Snacks and Seasonings:** It provides a foundational roasted onion and garlic note in potato chips, crackers, and extruded snacks. In seasoning blends, it adds complexity and a savory depth that complements herbs and spices.
- **Soups, Sauces, and Gravies:** In broths and sauces, it enhances the perception of meatiness and provides a rich, cooked flavor base. It is particularly effective in products where thermal processing might diminish natural volatile aromas.
- **Meat and Meat Analogue Products:** For processed meats and plant-based meat alternatives, **diisoamyl disulfide** can introduce a crucial savory, slightly roasted, and umami-rich character, improving the overall flavor profile and consumer acceptance.<sup>[7][11]</sup>
- **Ready Meals:** It helps to restore or boost the savory notes that can be lost during the retorting or freezing of prepared meals.

Table 2: Recommended Starting Usage Levels of **Diisoamyl Disulfide**

Food Category	Recommended Level (ppm, as consumed)	Rationale for Use
Soups and Sauces	0.1 - 1.0 ppm	To build a savory, cooked onion/garlic base and enhance meatiness.
Savory Baked Goods	0.5 - 2.0 ppm	For a persistent roasted flavor in crackers and savory biscuits.
Seasoning Blends	5.0 - 20.0 ppm	As a potent component in dry blends for topical application.
Meat Products	0.2 - 1.5 ppm	To add a subtle roasted, savory note that complements the meat's natural flavor.
Plant-Based Meats	0.5 - 2.5 ppm	To create a more authentic meaty and savory flavor profile.

Note: These are starting recommendations. Optimal levels must be determined through sensory testing in the specific food matrix.

## Section 4: Application Protocols and Methodologies

### Protocol 1: Quality Control and Purity Verification of Diisoamyl Disulfide

Causality: Before any application, verifying the identity and purity of the raw material is a critical self-validating step. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for analyzing volatile flavor compounds due to its ability to separate complex mixtures and provide structural information for each component.[\[12\]](#)[\[13\]](#)[\[14\]](#)

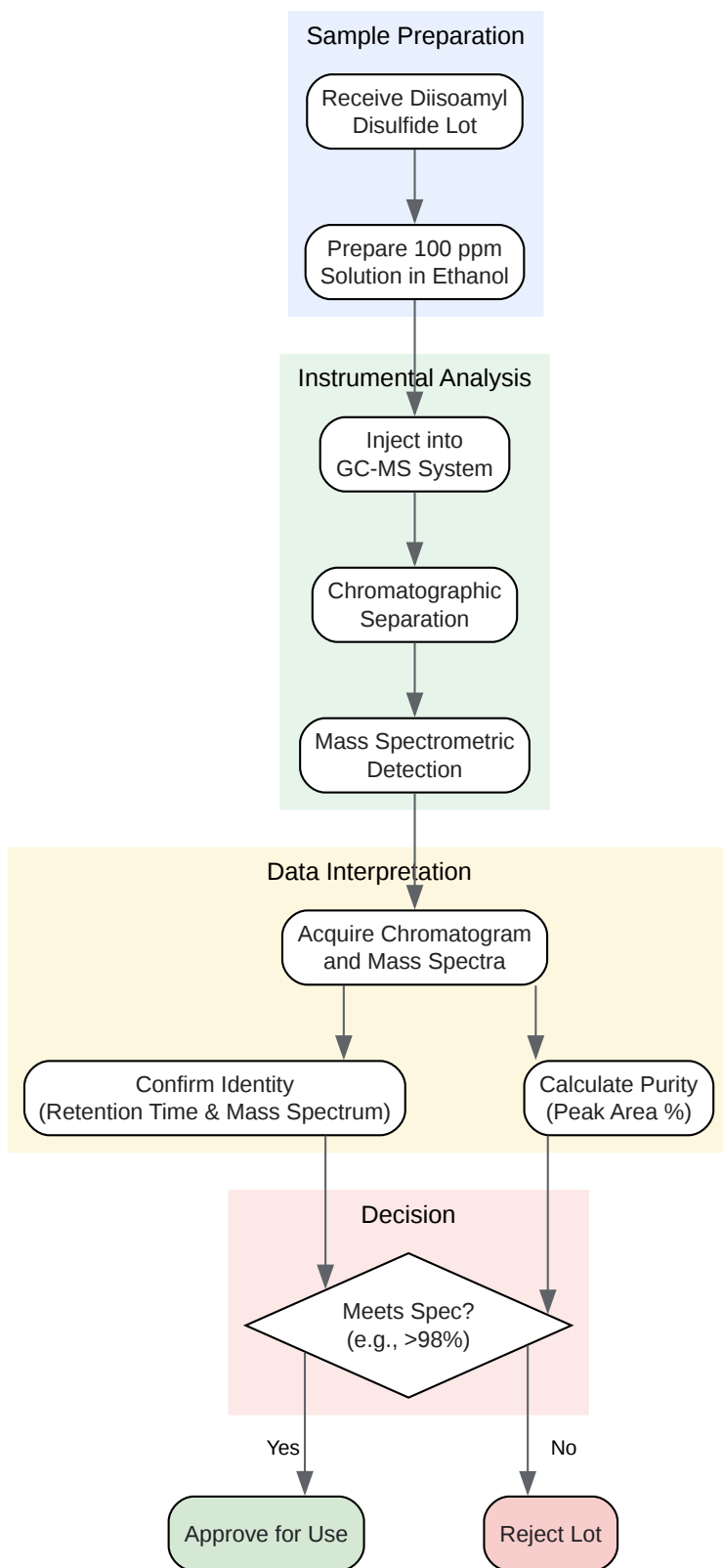
Methodology:

- **Sample Preparation:** Prepare a 100 ppm solution of **diisoamyl disulfide** in high-purity ethanol. This dilution is crucial to avoid saturating the detector and to ensure a sharp

chromatographic peak.

- GC-MS System Configuration:
  - Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is ideal for separating sulfur compounds based on their boiling points.
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Oven Program: Start at 60°C for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes. This temperature program ensures the elution of the target compound and any potential impurities.
  - MS Detector: Electron Ionization (EI) at 70 eV. Scan range from 40 to 350 m/z.
- Data Analysis:
  - Identity Confirmation: The retention time of the major peak should match that of a certified reference standard. The mass spectrum should show characteristic fragment ions for **diisoamyl disulfide**, which can be confirmed against a spectral library (e.g., NIST).
  - Purity Assessment: Calculate the peak area percentage. For food-grade material, the purity of **diisoamyl disulfide** should typically be ≥98%.

Diagram 1: Quality Control Workflow for **Diisoamyl Disulfide**



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Caption: Workflow for GC-MS quality control of incoming **diisoamyl disulfide**.

## Protocol 2: Descriptive Sensory Evaluation

Causality: Instrumental analysis confirms purity, but only sensory evaluation can characterize the flavor profile and intensity.<sup>[15]</sup> A Quantitative Descriptive Analysis (QDA) method provides a detailed, reproducible "flavor fingerprint" of the ingredient, which is essential for predicting its impact in a final product and ensuring batch-to-batch consistency.<sup>[16]</sup>

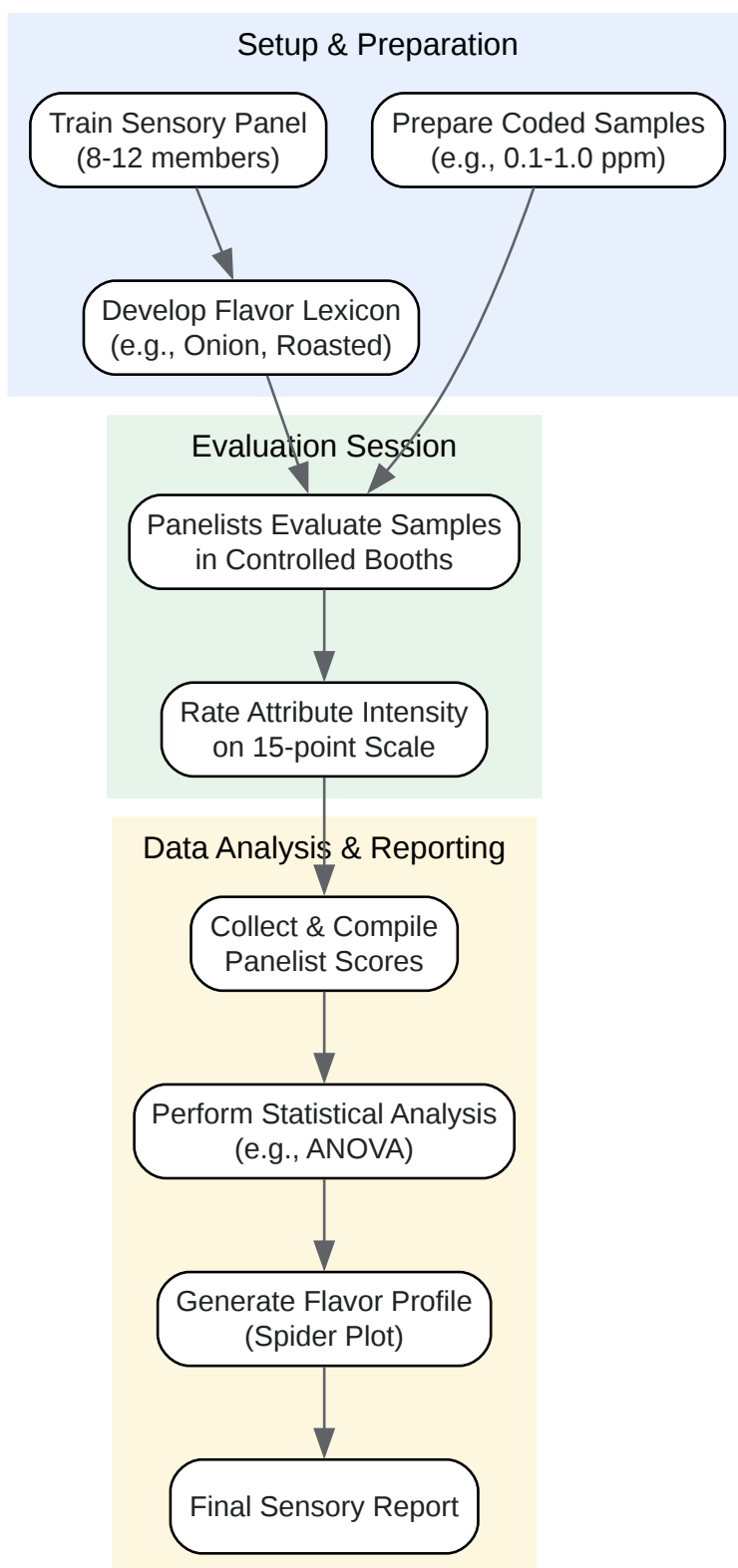
### Methodology:

- Panelist Selection and Training:
  - Select 8-12 panelists based on their sensory acuity and ability to describe perceptions.<sup>[16]</sup>
  - Conduct training sessions where panelists are exposed to reference standards for relevant aroma attributes (e.g., fresh onion, roasted garlic, sulfurous, sweet, savory). This builds a common vocabulary, which is crucial for reliable data.<sup>[13]</sup>
- Sample Preparation for Evaluation:
  - Prepare a series of dilutions of **diisoamyl disulfide** in a neutral medium, such as deodorized vegetable oil or a 2% ethanol/water solution. Typical concentrations for evaluation might be 0.1, 0.5, and 1.0 ppm.
  - Present approximately 10 mL of each sample, coded with random three-digit numbers, in sealed, odor-free containers.
- Evaluation Procedure:
  - Panelists evaluate the samples in individual sensory booths under controlled lighting and ventilation.<sup>[13]</sup>
  - Panelists rate the intensity of pre-defined flavor attributes (e.g., 'Onion', 'Garlic', 'Sulfurous', 'Roasted', 'Sweet', 'Savory') on a 15-point unstructured line scale, anchored from 'None' to 'Very Intense'.
- Data Analysis:

- Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between samples for each attribute.
- Visualize the results using a spider plot or radar chart to create a comprehensive flavor profile for the ingredient.

Diagram 2: Sensory Evaluation Process Flow





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